molecular formula C7H14N2O B13333092 N'-hydroxy-3-methylcyclopentane-1-carboximidamide

N'-hydroxy-3-methylcyclopentane-1-carboximidamide

Cat. No.: B13333092
M. Wt: 142.20 g/mol
InChI Key: HXLIOBOFSKUTPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methylcyclopentane-1-carboximidamide typically involves the reaction of 3-methylcyclopentanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C for several hours .

Industrial Production Methods

the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methylcyclopentane-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxy-3-methylcyclopentane-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methylcyclopentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-methylcyclopentane-1-carboximidamide
  • N’-hydroxy-4-methylcyclopentane-1-carboximidamide
  • N’-hydroxy-3-ethylcyclopentane-1-carboximidamide

Uniqueness

N’-hydroxy-3-methylcyclopentane-1-carboximidamide is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N'-hydroxy-3-methylcyclopentane-1-carboximidamide

InChI

InChI=1S/C7H14N2O/c1-5-2-3-6(4-5)7(8)9-10/h5-6,10H,2-4H2,1H3,(H2,8,9)

InChI Key

HXLIOBOFSKUTPC-UHFFFAOYSA-N

Isomeric SMILES

CC1CCC(C1)/C(=N/O)/N

Canonical SMILES

CC1CCC(C1)C(=NO)N

Origin of Product

United States

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